molecular formula C10H8O3 B13881038 4-Ethynyl-3-methoxybenzoic acid

4-Ethynyl-3-methoxybenzoic acid

Cat. No.: B13881038
M. Wt: 176.17 g/mol
InChI Key: MKSRSHONIYHTMK-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methoxybenzoic acid is a chemical compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is characterized by a benzoic acid core structure substituted with a methoxy group and an ethynyl group, which provides a unique handle for further chemical reactions, such as in Click chemistry . Researchers are advised to handle this material with care, using appropriate personal protective equipment. It should be stored sealed in a dry environment at 2-8°C to maintain stability . The specific research applications and mechanistic details for this compound are an area of active investigation in the scientific community. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The compound has associated hazard warnings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-ethynyl-3-methoxybenzoic acid

InChI

InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h1,4-6H,2H3,(H,11,12)

InChI Key

MKSRSHONIYHTMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C#C

Origin of Product

United States

Synthetic Methodologies for 4 Ethynyl 3 Methoxybenzoic Acid and Its Precursors

Classical and Contemporary Approaches to Carboxylic Acid Formation on Substituted Arenes

The synthesis of substituted benzoic acids is a foundational process in organic chemistry. Classical methods often involve the oxidation of an alkyl group attached to the aromatic ring. For a precursor to 4-ethynyl-3-methoxybenzoic acid, a starting material like a substituted toluene (B28343) could be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Another traditional route is the hydrolysis of a nitrile (Ar-CN) to a carboxylic acid, typically under acidic or basic conditions.

Contemporary methods offer milder conditions and greater functional group tolerance. A prominent strategy for forming the carboxylic acid moiety is the direct carboxylation of a terminal alkyne using carbon dioxide (CO₂) as a C1 building block. capes.gov.brrsc.org This approach is highly atom-economical and can be achieved under atmospheric pressure of CO₂. rsc.orgacs.org Catalytic systems, often employing copper or silver salts, facilitate the activation of the alkyne's terminal C-H bond for carboxylation. capes.gov.bracs.org For instance, a silver(I)/DMSO catalyst system has been shown to be effective for the C-H carboxylation of various terminal alkynes at low temperatures with mild bases. capes.gov.br This method would allow for the formation of the carboxylic acid group directly onto a pre-existing 4-ethynyl-3-methoxyphenyl structure.

Alternatively, transition metal-catalyzed oxidation of corresponding benzyl (B1604629) alcohols or benzaldehydes provides a pathway to benzoic acids. A vanadium-centered metal-organic framework, MIL-100(V), has been demonstrated as a heterogeneous catalyst that can selectively oxidize benzyl alcohol to either benzaldehyde (B42025) or benzoic acid simply by adjusting the reaction temperature. rsc.org This level of control is valuable in multi-step syntheses.

Strategies for Introducing Ethynyl (B1212043) Moieties onto Aromatic Systems

The introduction of the ethynyl group onto the benzene (B151609) ring is a critical step in the synthesis of this compound. This is most commonly achieved by cross-coupling reactions involving an aryl halide precursor.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is the most widely employed method for forming a carbon-carbon bond between an aryl group and an alkyne. organic-chemistry.orgbeilstein-journals.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a 4-halo-3-methoxybenzoic acid derivative (e.g., methyl 4-iodo-3-methoxybenzoate). This precursor would be reacted with a terminal alkyne, such as trimethylsilylacetylene, which serves as a protected source of acetylene (B1199291). The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], with copper(I) iodide (CuI) as the co-catalyst and an amine like triethylamine (B128534) (NEt₃) or diethylamine (B46881) (Et₂NH) acting as both the base and, often, the solvent. nih.gov Following the coupling, the silyl (B83357) protecting group is removed under mild conditions (e.g., with a fluoride (B91410) source or potassium carbonate in methanol) to yield the terminal alkyne.

A significant side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can reduce the yield of the desired cross-coupled product. ntu.edu.tw Research has shown that conducting the reaction under a reducing atmosphere (e.g., hydrogen gas diluted with nitrogen) can significantly diminish this unwanted side reaction. ntu.edu.tw

Catalyst SystemSubstrateAlkyneSolventBaseYieldReference
Pd(acac)₂/PPh₃/CuI3,5-diphenyl-4-iodoisoxazolePhenylacetylene (B144264)DMFEt₂NH98% nih.gov
PdCl₂(PPh₃)₂/CuI4-Bromopyridine HClAcetylene DerivativeCH₃CNPiperidineGood ntu.edu.tw
Pd(PhCN)₂Cl₂/P(t-Bu)₃Aryl BromidesVariousDioxaneCs₂CO₃High organic-chemistry.org

This table presents representative conditions for Sonogashira coupling reactions, illustrating the variety of catalysts, solvents, and bases that can be employed. The specific yields are dependent on the exact substrates used.

Alternative Ethynylation Pathways for Aryl Halides

While the Sonogashira reaction is dominant, alternative methods exist. Copper-free Sonogashira couplings have been developed to avoid issues associated with the copper co-catalyst, such as the promotion of alkyne homocoupling. organic-chemistry.org These systems often rely on more sophisticated palladium catalysts or different reaction conditions.

Another innovative strategy is decarboxylative alkynylation. nih.gov In this type of reaction, a carboxylic acid group on the aromatic ring is replaced by an alkyne. The process involves converting the carboxylic acid to a redox-active ester, which can then undergo a cross-coupling reaction with an alkynyl partner, often using nickel or iron-based catalysts. nih.gov This method provides a novel disconnection approach, starting from a different set of precursors.

Selective Functional Group Interconversion Strategies for the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is generally stable under many reaction conditions, but its introduction and potential interaction with reaction steps must be strategically planned. The most common method for installing a methoxy group is through a Williamson ether synthesis, which involves the reaction of a phenoxide with an alkylating agent like methyl iodide or dimethyl sulfate. In the context of this compound synthesis, this would typically be performed on a 3-hydroxybenzoic acid precursor. For example, the synthesis of the drug bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid, highlighting the availability and utility of such precursors. mdpi.com

The electronic nature of the methoxy group is dual; it is electron-withdrawing inductively but electron-donating through resonance due to the lone pairs on the oxygen atom. stackexchange.com This property can influence the regioselectivity of other reactions on the aromatic ring. In meta-substituted benzoic acids, the methoxy group can lead to poor regioselectivity in C-H activation reactions, sometimes yielding a mixture of isomers. mdpi.com Careful selection of catalysts and directing groups is necessary to control the outcomes of such transformations.

Synthetic routes starting from materials like 3-methoxy-4-hydroxybenzoic acid mdpi.com or 4-amino-3-methoxybenzoic acid chemicalbook.com are also viable, where the existing methoxy group guides the synthetic strategy.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Achieving high yields in the synthesis of complex molecules like this compound requires careful optimization of all reaction parameters, from the catalyst and solvent to temperature and reaction time.

Solvent Effects and Catalytic Systems

The choice of solvent and catalyst is paramount for the success of cross-coupling and carboxylation reactions. In Sonogashira couplings, solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and amines are commonly used. nih.gov The solvent can affect the solubility of the reactants and catalysts, as well as the reaction kinetics. The catalytic system itself, comprising the palladium source and any supporting ligands, dictates the reaction's efficiency. Ligands such as triphenylphosphine (B44618) (PPh₃) are common, but more specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can offer improved stability and reactivity, especially for less reactive aryl chlorides or at lower catalyst loadings. organic-chemistry.org

For the direct carboxylation of terminal alkynes, the choice of base and solvent is critical. A study on copper(I)-catalyzed carboxylation found that using ethylene (B1197577) carbonate as the solvent at 80 °C was efficient. acs.org In a catalyst-free system, cesium carbonate (Cs₂CO₃) has been shown to be an effective base for the direct carboxylation of terminal alkynes with CO₂. rsc.org

Reaction TypeCatalyst/BaseSolventTemperatureOutcomeReference
Alkyne CarboxylationSilver(I)/DMSONot specifiedLow TempHigh Conversion capes.gov.br
Alkyne CarboxylationCuBr@CarbonEthylene Carbonate80 °CGood Yields acs.org
Alkyne CarboxylationCs₂CO₃ (Base)DMSO80 °CGood to Excellent Yields rsc.org
Benzyl Alcohol OxidationMIL-100(V)Toluene80 °C98% Yield of Aldehyde rsc.org
Benzyl Alcohol OxidationMIL-100(V)Toluene100 °C100% Yield of Carboxylic Acid rsc.org

This table summarizes findings on the optimization of various reaction conditions relevant to the synthesis of the target molecule or its precursors.

Temperature and Pressure Influences on Reaction Efficiency

The synthesis of this compound, predominantly achieved via the Sonogashira cross-coupling reaction, is significantly influenced by temperature. This reaction typically involves the coupling of a terminal alkyne, such as a protected form of acetylene like trimethylsilylacetylene, with an aryl halide precursor, namely 4-bromo- or 4-iodo-3-methoxybenzoic acid.

The specific temperature conditions for the synthesis of the precursor, 4-bromo-3-methoxybenzoic acid, have been documented. For instance, the bromination of p-methoxybenzoic acid can be performed in glacial acetic acid with the addition of bromine over several hours at a controlled temperature of 45°C, followed by a period at an elevated temperature of 78°C to ensure the completion of the reaction. google.com

ReactantReagentCatalystSolventTemperatureYield
p-Methoxybenzoic acidBromineFerric ChlorideGlacial Acetic Acid45°C then 78°CHigh

This table illustrates typical reaction conditions for the synthesis of a key precursor to this compound.

Information regarding the influence of pressure on the efficiency of Sonogashira reactions for the synthesis of this compound is not extensively documented in scientific literature. These reactions are typically conducted at atmospheric pressure in standard laboratory glassware.

Development of Novel and Sustainable Synthetic Routes for this compound

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods for carbon-carbon bond formation, which are applicable to the synthesis of this compound. These novel routes primarily aim to mitigate the drawbacks of traditional Sonogashira couplings, such as the use of copper co-catalysts and hazardous organic solvents. nih.gov

One of the most significant developments is the advent of copper-free Sonogashira reactions. nih.govorganic-chemistry.org While copper(I) salts are effective co-catalysts, they can lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and introduce challenges in purification due to residual copper. nih.gov Research has shown that by carefully selecting the palladium catalyst, ligand, and base, the reaction can proceed efficiently without copper. organic-chemistry.orgresearchgate.net These copper-free systems often provide cleaner reactions and simplify the isolation of the desired product. organic-chemistry.org

A major focus of sustainable chemistry is the replacement of volatile and often toxic organic solvents with greener alternatives. researchgate.net For the synthesis of this compound, this has led to the exploration of water as a reaction medium. ucsb.eduorganic-chemistry.org The use of surfactants to create micelles in water allows for the solubilization of the typically hydrophobic reactants and catalysts, enabling the reaction to proceed in an aqueous environment at mild temperatures, sometimes even at room temperature for aryl bromides. researchgate.netrsc.org This approach not only reduces the environmental impact but can also simplify product workup.

Chemical Reactivity and Derivatization of 4 Ethynyl 3 Methoxybenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of classic organic reactions. These transformations are fundamental to modifying the molecule's solubility, polarity, and ability to coordinate with other species.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 4-ethynyl-3-methoxybenzoic acid can be converted to an ester through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netwikipedia.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective method for the esterification of substituted benzoic acids, often reducing reaction times significantly. researchgate.netresearchgate.net Alternatively, solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, can be used to facilitate the reaction under solvent-free conditions. ijstr.orgepa.gov

Amidation: The conversion of the carboxylic acid to an amide requires reaction with a primary or secondary amine. Because amines are basic, direct reaction with the carboxylic acid typically results in an acid-base salt formation. Therefore, the carboxylic acid must first be "activated". This can be achieved by converting it to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride, SOCl₂) or by using a coupling agent. nih.gov Modern amidation protocols often employ coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitate amide bond formation under mild conditions. nih.gov Other methods include using titanium(IV) chloride (TiCl₄) as a mediator or employing silylating agents like tetramethyl orthosilicate (B98303) (TMOS) or methyltrimethoxysilane (B3422404) (MTM) which enable direct amidation, often without the need for purification. nih.govacs.orgrsc.org

Table 1: Illustrative Esterification and Amidation Reactions This table shows potential products from the reaction of this compound with various alcohols and amines under appropriate catalytic conditions.

ReactantReagentProduct NameProduct Structure
Methanol (CH₃OH)H₂SO₄ (cat.)Methyl 4-ethynyl-3-methoxybenzoate
Ethanol (C₂H₅OH)H₂SO₄ (cat.)Ethyl 4-ethynyl-3-methoxybenzoate
Benzylamine (C₆H₅CH₂NH₂)HATUN-Benzyl-4-ethynyl-3-methoxybenzamide
Piperidine (C₅H₁₀NH)TiCl₄(4-Ethynyl-3-methoxyphenyl)(piperidin-1-yl)methanone

Decarboxylation Pathways and Mechanisms

The decarboxylation of aromatic carboxylic acids—the removal of the carboxyl group as carbon dioxide (CO₂)—is generally a challenging reaction that requires high temperatures (250-425 °C) or specialized catalysts. unt.edu The reaction is entropically favored, particularly at low partial pressures of CO₂. acs.org For benzoic acids, the mechanism can proceed through several pathways.

One proposed mechanism involves a protolytic or acid-promoted pathway where electrophilic attack by a proton displaces the CO₂ group. nist.gov This process is accelerated by electron-releasing substituents on the aromatic ring, which stabilize the transition state. nist.gov Conversely, electron-withdrawing groups tend to hinder this type of decarboxylation. Another potential pathway involves the formation of an aryl carbanion intermediate, which is favored in the presence of a base and is stabilized by electron-withdrawing groups. quora.com Transition-metal catalysts based on copper, silver, palladium, or rhodium are also known to facilitate decarboxylation. acs.orgnih.gov

Salt Formation and Metal Coordination Studies

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. With strong bases like sodium hydroxide (B78521) (NaOH) or weaker bases like sodium bicarbonate (NaHCO₃), it undergoes a simple acid-base reaction to yield the corresponding sodium 4-ethynyl-3-methoxybenzoate salt and water (or carbonic acid). This transformation significantly increases the compound's aqueous solubility.

The resulting carboxylate anion is an excellent ligand for metal ions, forming coordination complexes. researchgate.netyoutube.com The carboxylate group can coordinate to a metal center in various modes, most commonly as a monodentate or a bridging bidentate ligand. Studies on zinc benzoates, for instance, show they can form mononuclear solvated complexes or tetranuclear clusters with a central μ₄-oxo ligand, depending on the electronic properties of the benzoate (B1203000) and reaction conditions. acs.org The coordination chemistry of metal ions with water molecules to form aquo complexes is a fundamental concept, and carboxylates can displace these water ligands to form more stable complexes. wikipedia.orgnih.gov The specific structure of a metal complex with 4-ethynyl-3-methoxybenzoate would depend on the metal ion, its preferred coordination geometry, the solvent, and the molar ratio of ligand to metal. researchgate.net

Table 2: Examples of Salt Formation and Potential Metal Coordination This table illustrates the formation of a simple salt and a hypothetical coordination complex.

ReactantReagentProduct TypeProduct Name
This compoundNaOHSaltSodium 4-ethynyl-3-methoxybenzoate
This compoundZnCl₂ / BaseMetal ComplexBis(4-ethynyl-3-methoxybenzoato)zinc(II) (hypothetical)

Reactions at the Ethynyl (B1212043) Group

The terminal alkyne functionality is one of the most versatile groups in organic synthesis, known for its ability to participate in coupling and cycloaddition reactions to form new carbon-carbon and carbon-heteroatom bonds.

Alkynylation and Hydroalkynylation Reactions

Alkynylation: The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated to form a metal acetylide, which is a potent nucleophile. A key reaction in this class is the Sonogashira cross-coupling reaction. libretexts.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534). organic-chemistry.orgwikipedia.orgyoutube.com This methodology allows the ethynyl group of this compound to be coupled with a wide variety of substrates, enabling the synthesis of extended π-conjugated systems, which are of interest in materials science. libretexts.orgnih.gov

Hydroalkynylation: This reaction involves the formal addition of the C-H bond of a terminal alkyne across another alkyne or a related unsaturated system. nih.gov The hydroalkynylation of an internal alkyne with a terminal alkyne is a direct, atom-economical method for synthesizing 1,3-enynes. acs.orgnih.gov This transformation is challenging due to competing side reactions like homodimerization. nih.gov However, catalyst systems based on ruthenium, palladium, or rare-earth metals have been developed to achieve this transformation with high regio- and stereoselectivity. nih.govacs.orgacs.org In such a reaction, this compound would serve as the terminal alkyne component, adding across an internal alkyne to generate a new, highly conjugated enyne structure.

Table 3: Illustrative Alkynylation (Sonogashira) Reaction This table shows a potential product from the Sonogashira coupling of this compound.

Reactant 1Reactant 2Catalyst SystemProduct Name
This compoundIodobenzenePd(PPh₃)₄, CuI, Et₃N4-(Phenylethynyl)-3-methoxybenzoic acid

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry)

The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction joins a terminal alkyne with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov The reaction is known for its high efficiency, mild reaction conditions (often at room temperature in aqueous solvent mixtures), broad functional group tolerance, and high regioselectivity. beilstein-journals.orgresearchgate.net

The mechanism is understood to be a stepwise process, which contrasts with the uncatalyzed Huisgen cycloaddition that requires high temperatures and yields a mixture of regioisomers. nih.gov In the CuAAC mechanism, the copper(I) catalyst first reacts with the terminal alkyne to form a copper acetylide intermediate. nih.govrsc.org This species then reacts with the azide, proceeding through a six-membered copper-containing metallacycle before undergoing ring contraction and protonolysis to yield the stable triazole product and regenerate the catalyst. researchgate.net This robust and reliable transformation allows this compound to be covalently linked to a vast array of azide-containing molecules, from small organic compounds to large biomolecules and polymers.

Table 4: Illustrative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction This table shows a potential product from the CuAAC reaction of this compound.

Reactant 1Reactant 2Catalyst SystemProduct Name
This compoundBenzyl (B1604629) azideCuSO₄, Sodium Ascorbate4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-3-methoxybenzoic acid

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring is a common feature in natural products and synthetic intermediates, and its reactivity is well-understood. The primary reactions involving this group are ether cleavage to reveal a phenol (B47542) and participation in directing electrophilic aromatic substitution.

The conversion of the methoxy group in this compound to a hydroxyl group (demethylation) is a critical transformation. This ether cleavage is typically achieved under acidic conditions or with strong Lewis acids. masterorganicchemistry.com The general mechanism involves the initial protonation of the ether oxygen by a strong acid, creating a good leaving group (methanol). masterorganicchemistry.comlibretexts.org Subsequently, a nucleophile, such as a halide ion (Br⁻ or I⁻), attacks the methyl carbon in an S_N2 reaction, yielding the phenol and a methyl halide. masterorganicchemistry.comopenstax.org

Aryl methyl ethers are generally resistant to cleavage, but several reagents are effective under specific conditions. chem-station.com Strong Brønsted acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used, often at elevated temperatures. openstax.orgchem-station.com Lewis acids provide a powerful alternative; Boron tribromide (BBr₃) is a highly effective reagent that readily cleaves aryl ethers even at low temperatures. masterorganicchemistry.comchem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also be employed. chem-station.comrsc.org

It is important to note that the cleavage always occurs at the alkyl-oxygen bond and not the aryl-oxygen bond, because the aromatic ring carbon is not susceptible to S_N2 attack and the formation of a phenyl cation is highly unstable. libretexts.orgyoutube.com

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsMechanismReference
Hydrobromic Acid (HBr)High temperature (~130°C), often with acetic acid as a solventS_N2 chem-station.com
Hydroiodic Acid (HI)Aqueous solution, refluxS_N2 masterorganicchemistry.comopenstax.org
Boron Tribromide (BBr₃)Low temperature (-78°C to 0°C) in an inert solvent like CH₂Cl₂Lewis acid-assisted S_N2 masterorganicchemistry.comchem-station.com
Aluminum Chloride (AlCl₃)Heating in a solvent like dichloromethane (B109758) or acetonitrileLewis acid-assisted S_N2 chem-station.com
3-Mercaptopropionic acidHigh temperature (150-200°C) in the presence of a baseNucleophilic substitution google.com

Functionalization via Electrophilic Aromatic Substitution (Regioselectivity)

The existing substituents on the benzene (B151609) ring of this compound dictate the position of any subsequent electrophilic aromatic substitution (EAS). The regiochemical outcome is determined by the cumulative directing effects of the methoxy, ethynyl, and carboxylic acid groups.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com It stabilizes the intermediate arenium ion when the electrophile adds to the ortho or para positions. youtube.comlibretexts.org

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance.

Ethynyl Group (-C≡CH): This group is also considered to be deactivating and a meta-director due to the sp-hybridization of the carbons, which makes the group electron-withdrawing.

In a competitive scenario like this, the powerful activating and ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effects of the other two substituents. youtube.com Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the methoxy group.

For this compound, the positions are:

C2: ortho to the methoxy group and meta to the ethynyl group.

C6: ortho to the methoxy group and meta to the carboxylic acid group.

C5: para to the carboxylic acid group, meta to the methoxy group, and ortho to the ethynyl group. This position is sterically hindered and electronically disfavored.

Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions, with the relative ratio depending on the steric bulk of the incoming electrophile.

Table 2: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-OCH₃3Resonance donation, inductive withdrawalActivatingortho, para
-C≡CH4Inductive withdrawalDeactivatingmeta
-COOH1Inductive and resonance withdrawalDeactivatingmeta

Multi-Component Reactions Utilizing All Functional Groups

The presence of three distinct functional groups allows this compound to serve as a versatile substrate in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials. wikipedia.org

Several classes of MCRs could potentially utilize this molecule:

Ugi or Passerini Reactions: The carboxylic acid function can participate as the acid component in isocyanide-based MCRs. wikipedia.org For example, in an Ugi four-component reaction, this compound could react with an amine, an aldehyde (or ketone), and an isocyanide to rapidly generate complex α-amino carboxamide derivatives. wikipedia.org

A³ Coupling (Alkyne-Aldehyde-Amine): The terminal alkyne is a suitable partner for the A³ coupling reaction. This would involve a one-pot reaction with an aldehyde and a secondary amine, typically catalyzed by a metal salt (e.g., copper or gold), to produce a propargylamine.

Sequential or Domino MCRs: It is conceivable to design a sequential MCR where, for instance, the carboxylic acid first participates in a Passerini three-component reaction with an aldehyde and an isocyanide, followed by an intramolecular or intermolecular reaction involving the terminal alkyne, such as a Pauson-Khand reaction or a Sonogashira coupling.

These MCR approaches offer a highly efficient pathway to complex molecular architectures from a single, functionalized building block.

Mechanistic Investigations of Key Derivatization Pathways

Understanding the mechanisms of the key reactions is crucial for controlling the outcomes of derivatization.

Mechanism of Ether Cleavage: The acidic cleavage of the methoxy group proceeds via a well-established S_N2 pathway. openstax.org

Protonation: The ether oxygen acts as a Lewis base, attacking a proton from a strong acid (e.g., HBr) to form a protonated ether intermediate. This step converts the poor leaving group (-OCH₃) into a good leaving group (CH₃OH). masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A halide nucleophile (Br⁻) then performs an S_N2 attack on the electrophilic methyl carbon of the protonated ether. openstax.org

Product Formation: The C-O bond is cleaved, resulting in the formation of the 4-ethynyl-3-hydroxybenzoic acid (the phenol) and bromomethane. chem-station.com

Mechanism of Electrophilic Aromatic Substitution: The regioselectivity of EAS is explained by the stability of the cationic intermediate, known as the arenium ion or sigma complex. libretexts.org

π-Complex Formation: The electrophile is first attracted to the electron-rich π-system of the benzene ring.

Arenium Ion Formation: The π-electrons attack the electrophile, forming a new sigma bond and a resonance-stabilized carbocation (the arenium ion). When attack occurs at the C2 or C6 positions (ortho to the methoxy group), one of the resonance structures places the positive charge directly on the carbon bearing the methoxy group. This allows the oxygen to donate a lone pair, creating a fourth resonance structure (an oxonium ion) and significantly stabilizing the intermediate. youtube.com This stabilization is not possible if the attack occurs at other positions.

Deprotonation: A base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring and yielding the final substituted product. youtube.com

Applications of 4 Ethynyl 3 Methoxybenzoic Acid As a Building Block in Advanced Materials

Precursor in Polymer Synthesis and Macromolecular Architectures

The presence of the polymerizable ethynyl (B1212043) group makes 4-ethynyl-3-methoxybenzoic acid a valuable monomer for creating specialized polymers. Its rigid aromatic core contributes to thermal stability and desirable electronic properties in the final macromolecular structures.

While direct synthesis of dendrimers using this compound as the core building block is not extensively documented, its structural analog, 4-ethynylbenzoic acid, serves as a key precursor in creating complex dendritic architectures. For instance, 4-ethynylbenzoic acid has been used to synthesize precursors for glutamic acid-based dendritic helical poly(phenylacetylene)s. sigmaaldrich.com In these structures, the benzoic acid moiety is first functionalized, and the ethynyl group is subsequently polymerized.

The synthetic strategy typically involves:

Functionalization: The carboxylic acid group is reacted with an amino acid, such as L-glutamic acid diethyl ester, to form an amide linkage.

Polymerization: The ethynyl group of this functionalized monomer is then polymerized, often using a rhodium-based catalyst, to yield a poly(phenylacetylene) backbone.

Dendritic Growth: The glutamic acid units attached to the polymer backbone provide points for further branching, leading to the formation of dendritic or hyperbranched structures.

The introduction of a methoxy (B1213986) group at the 3-position, as in this compound, would be expected to influence the polymer's properties by increasing solubility in organic solvents and modifying the electronic nature of the phenylacetylene (B144264) repeat unit.

Poly(phenylacetylene) (PPA) and its derivatives are a class of conjugated polymers known for their interesting optical, electronic, and thermal properties. The direct polymerization of monomers like 4-ethynylbenzoic acid or its derivatives leads to PPA chains with pendant functional groups. chemimpex.comosti.gov The polymerization of 4-ethynyl-phenylacetylene, a related monomer, has been achieved using catalysts like tungsten hexachloride/tetraphenyltin (WCl₆/Ph₄Sn). osti.gov The resulting poly(4-ethynyl-phenylacetylene) is a polymer with pendant ethynyl groups, which can be used for further cross-linking or functionalization. osti.gov

A typical synthesis of a PPA derivative from a related monomer involves the polymerization of a silane-protected version of the monomer, followed by a deprotection step. osti.gov This two-step process ensures that the reactive terminal alkyne does not interfere with the polymerization of the main chain. The use of this compound as a monomer would result in a PPA with pendant carboxyl and methoxy groups, offering a combination of functionalities.

Table 1: Research Findings on Related Poly(phenylacetylene) Derivatives

Monomer PrecursorPolymerization MethodResulting PolymerKey Properties
N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl esterRhodium-catalyzed polymerizationGlutamic acid-based dendritic helical poly(phenylacetylene)sForms dendritic and helical structures. sigmaaldrich.com
4-Triisopropylsilylethynyl-phenylacetyleneMetathesis polymerization (WCl₆/Ph₄Sn) followed by deprotectionPoly(4-ethynyl-phenylacetylene)High carbon yield precursor with limited solubility. osti.gov

Ligand Design for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and divergent functional groups of this compound make it an excellent candidate for designing porous crystalline materials like MOFs and COFs.

In MOF synthesis, the carboxylic acid group is one of the most common linkers used to connect metal ions or clusters into extended, porous networks. The carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bidentate, bridging), influencing the final topology of the framework. Benzoic acid and its derivatives are frequently used as ligands in this context. For example, 3,4-dihydroxybenzoic acid has been used to synthesize a three-dimensional copper-based MOF, demonstrating the ability of substituted benzoic acids to form stable frameworks. nih.govnih.gov

When this compound is used as a ligand, the carboxylate group directs the self-assembly with metal ions to form the primary framework structure. The length and rigidity of the ligand are critical in determining the pore size and shape of the resulting MOF.

The ethynyl group in this compound provides a powerful tool for framework functionalization. This functionality can be exploited in two main ways:

Pre-functionalization: The ethynyl group can be modified before the MOF or COF is synthesized. For example, it can undergo a Sonogashira cross-coupling reaction to attach other functional groups, effectively elongating the linker and introducing new properties. osti.gov

Post-Synthetic Modification (PSM): More commonly, the ethynyl groups can be left unreacted on the pore walls of the framework. These accessible alkyne moieties can then be modified after the framework has been assembled. This allows for the precise installation of functional groups that might not be stable under the initial synthesis conditions. Common reactions for PSM of alkynes include copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is highly efficient and orthogonal to most other functional groups.

This dual functionality—the carboxylate for framework construction and the ethynyl for functionalization—makes this compound a highly desirable building block for creating advanced, task-specific porous materials.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The self-assembly of molecules into well-defined, ordered structures is a cornerstone of this field. osti.govnih.gov this compound possesses multiple functional groups capable of participating in such interactions.

The primary driver for the self-assembly of benzoic acid derivatives is the formation of strong hydrogen bonds between the carboxylic acid groups. researchgate.net Typically, two carboxylic acid groups will form a highly stable, planar dimer synthon. In the solid state, this interaction often leads to the formation of one-dimensional chains or two-dimensional sheets.

Ethynyl Group: The C≡C triple bond can act as a weak hydrogen bond acceptor. More importantly, the terminal C-H bond of the ethynyl group is slightly acidic and can act as a hydrogen bond donor, forming C-H···O or C-H···π interactions. These interactions help to guide the packing of the molecules in the crystal lattice.

Methoxy Group: The oxygen atom of the methoxy group is a hydrogen bond acceptor and can interact with the carboxylic acid protons or the ethynyl C-H group, further influencing the self-assembled architecture.

The interplay of these different non-covalent interactions—strong O-H···O hydrogen bonds from the carboxylates and weaker C-H···O or C-H···π interactions from the ethynyl and methoxy groups—can lead to the formation of complex and predictable supramolecular patterns. These self-assembly processes are fundamental to crystal engineering and the design of new organic materials with tailored properties. researchgate.net

Design of Ordered Architectures through Molecular Recognition

The specific arrangement of functional groups in this compound allows for precise molecular recognition events, which are key to designing ordered, self-assembled architectures. The combination of hydrogen bonding sites and the potential for other non-covalent interactions can be exploited to form complex, predictable patterns. For instance, the formation of hydrogen-bonded networks is a well-established strategy for creating supramolecular polymers and other organized assemblies. nih.govrepec.org The directionality and specificity of these interactions can guide the self-assembly process, leading to materials with defined porosity, channels, or layered structures.

Integration into Novel Functional Materials (e.g., Photo-sensitizers, Optoelectronic Materials)

The electronic properties endowed by the ethynyl and methoxy groups suggest that this compound could be a valuable component in functional organic materials.

Design and Synthesis of Photo-sensitizing Components for Energy Applications

In the field of dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in light harvesting. The carboxylic acid group of this compound can act as an effective anchoring group to semiconductor surfaces like titanium dioxide (TiO₂). repec.org The conjugated system, which includes the benzene (B151609) ring and the ethynyl group, can be extended through chemical modification at the ethynyl terminus to create a donor-π-acceptor (D-π-A) structure. Such structures are known to facilitate efficient intramolecular charge transfer upon photoexcitation, a key process for effective photosensitization. nih.govnih.gov The methoxy group, as an electron-donating group, can also favorably modulate the electronic properties of the resulting dye.

Table 1: Potential Photovoltaic Parameters of a Hypothetical DSSC with a this compound-Based Dye

ParameterProjected ValueRationale
Open-circuit voltage (Voc)Moderate to HighThe energy levels of the dye can be tuned by modifying the donor and acceptor moieties attached to the this compound core to optimize the voltage.
Short-circuit current (Jsc)Dependent on Absorption SpectrumThe extent of the π-conjugated system will determine the light-harvesting efficiency and thus the photocurrent.
Fill Factor (FF)GoodGood anchoring to the TiO₂ surface via the carboxylic acid can lead to efficient charge injection and reduce recombination, improving the fill factor.
Power Conversion Efficiency (η)PromisingWith appropriate molecular engineering, dyes based on this scaffold have the potential for high efficiency.

Note: This table is illustrative and based on general principles of DSSC design, not on experimental data for this compound.

Development of Electronic and Optical Materials

The rigid, linear nature of the ethynyl group makes this compound an interesting monomer for the synthesis of conjugated polymers. These materials are the basis for a range of optoelectronic devices, including organic light-emitting diodes (OLEDs). The ability to polymerize via the ethynyl group, for example, through Sonogashira coupling reactions, opens up possibilities for creating polymers with tailored electronic and photophysical properties. The methoxy and carboxylic acid groups can be used to fine-tune solubility, solid-state packing, and energy levels.

In the context of OLEDs, derivatives of this compound could potentially be used as host materials or as part of emitter molecules. The wide bandgap that can be expected from a non-extended version of this molecule could make it suitable as a host material for phosphorescent emitters. researchgate.net By extending the conjugation, it could be incorporated into fluorescent or phosphorescent emitters themselves.

Table 2: Projected Properties of Polymers Derived from this compound for Optoelectronics

PropertyPotential CharacteristicApplication Relevance
Electronic BandgapTunableThe bandgap can be engineered through copolymerization or by attaching different functional groups, allowing for the desired emission color in OLEDs or absorption profile in photodetectors.
Charge Carrier MobilityModerateThe rigid polymer backbone could facilitate charge transport, which is crucial for efficient device operation.
PhotoluminescenceBlue to Green (for short polymers)Depending on the final polymer structure, emission in the visible spectrum is conceivable, making them suitable for lighting and display applications.
SolubilityGoodThe carboxylic acid and methoxy groups can enhance solubility in common organic solvents, facilitating device fabrication from solution.

Note: This table is speculative and highlights the potential of polymers based on this monomer.

Spectroscopic and Advanced Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-Ethynyl-3-methoxybenzoic acid. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The acidic proton of the carboxylic acid (–COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The aromatic region would feature three protons on the benzene (B151609) ring. Based on the substitution pattern, their coupling would lead to complex splitting patterns. The methoxy (B1213986) group (–OCH₃) protons would present as a sharp singlet, while the terminal acetylenic proton (–C≡CH) would also be a singlet, typically appearing in the 3-4 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. It would display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-175 ppm region. The aromatic carbons would appear between 110 and 160 ppm, with the carbon attached to the methoxy group (C-3) and the one attached to the ethynyl (B1212043) group (C-4) being significantly influenced by these substituents. The two carbons of the ethynyl group have characteristic shifts in the 75-95 ppm range. The methoxy carbon signal would be observed around 55-60 ppm.

While specific experimental data for this compound is not widely published, analysis of related compounds like 3-methoxybenzoic acid rsc.orgrsc.orgchemicalbook.comchemicalbook.com, 4-methoxybenzoic acid hmdb.cachemicalbook.comrsc.org, and 3-ethynylbenzoic acid researchgate.net allows for the reliable prediction of its spectral features.

Table 1: Predicted NMR Data for this compound
Spectrum TypeAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹H NMR-COOH> 10Broad Singlet
Aromatic-H7.0 - 8.0Multiplets
-OCH₃~3.9Singlet
-C≡CH~3.3Singlet
Solvent (e.g., DMSO-d₆)~2.5Quintet
¹³C NMRC=O~167Singlet
C-O (Aromatic)~159Singlet
Aromatic C-H115 - 135Multiplets
Aromatic C (quaternary)120 - 130Singlets
-C≡C-80 - 85Singlets
-OCH₃~56Singlet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and studying its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to specific bond vibrations. Key expected bands include:

A broad O–H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

A sharp C≡C–H stretching vibration for the terminal alkyne group, appearing near 3300 cm⁻¹.

Aromatic C–H stretching vibrations just above 3000 cm⁻¹.

A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700 cm⁻¹.

Aromatic C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

A C≡C stretching band, which may be weak, around 2100 cm⁻¹.

C–O stretching bands for the ether and carboxylic acid functionalities between 1200 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar bonds often give strong Raman signals. For this molecule, the C≡C stretch of the ethynyl group and the symmetric breathing modes of the benzene ring are expected to be particularly prominent in the Raman spectrum. The influence of the amino group position on the vibrational structure has been studied in analogous aminobenzoic acids. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyne (C≡C-H)≡C-H Stretch~3300Strong, Sharp
Carboxylic Acid (O-H)O-H Stretch2500-3300Strong, Broad
Aromatic Ring (C-H)C-H Stretch3000-3100Medium
Alkyne (C≡C)C≡C Stretch~2110Medium to Weak
Carboxylic Acid (C=O)C=O Stretch1680-1710Strong
Aromatic Ring (C=C)C=C Stretch1450-1600Medium to Weak
Ether/Acid (C-O)C-O Stretch1200-1300Strong

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and its fragments. In research involving this compound, such as in the synthesis of more complex structures, HRMS is essential for confirming reaction pathways and identifying intermediates and byproducts.

Using a technique like electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. HRMS can measure the mass-to-charge ratio (m/z) of these ions to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula.

Common fragmentation patterns for substituted benzoic acids under mass spectrometric analysis include decarboxylation (loss of CO₂) and cleavage of substituent groups. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of the entire carboxylic acid group. The precise mass of these fragments, as determined by HRMS, provides unequivocal evidence for the proposed fragmentation mechanisms and confirms the structure of the parent ion. Studies on ortho-substituted benzoic acid derivatives have shown that neighboring group participation effects can lead to characteristic fragmentation, such as significant water loss, which helps in identifying positional isomers. nih.govacs.orgurl.edu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available in the searched literature, data from closely related analogs like 3-ethynylbenzoic acid researchgate.netnih.gov and p-anisic acid (4-methoxybenzoic acid) rsc.org allow for a detailed prediction of its structural features.

It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state. nih.govrsc.org This common motif for carboxylic acids involves two molecules linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov The benzene ring, along with the directly attached carboxyl, methoxy, and ethynyl carbons, is expected to be nearly planar. The methoxy and carboxyl groups may be slightly twisted out of the plane of the benzene ring due to steric interactions. rsc.org

Furthermore, weaker intermolecular interactions, such as C-H···O hydrogen bonds involving the acetylenic proton or aromatic protons as donors and the carbonyl or methoxy oxygen atoms as acceptors, would likely play a significant role in organizing the dimers into a three-dimensional lattice. researchgate.netnih.gov

Table 3: Predicted Crystallographic Parameters and Interactions for this compound (based on analogs)
Parameter/InteractionPredicted FeatureReference Analog
Crystal SystemMonoclinic or Triclinicp-Anisic acid rsc.org, 3-Ethynylbenzoic acid researchgate.net
Primary Supramolecular MotifHydrogen-bonded acid-acid dimer (R²₂(8) ring)3-Ethynylbenzoic acid researchgate.netnih.gov
Primary H-BondO-H···Op-Anisic acid rsc.org
Secondary InteractionsC-H···O hydrogen bonds3-Ethynylbenzoic acid researchgate.netnih.gov
Molecular ConformationNear-planar benzene ring, possible out-of-plane twist of COOH and OCH₃ groupsp-Anisic acid rsc.org

Chiroptical Spectroscopy in Stereochemical Investigations of Derivatives

This compound itself is an achiral molecule and therefore does not exhibit optical activity that can be measured by chiroptical techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

However, this compound serves as a valuable building block in the synthesis of more complex, chiral molecules. For example, if the carboxylic acid functional group is reacted with a chiral amine or alcohol to form a chiral amide or ester, the resulting derivative would be optically active. Similarly, stereoselective reactions involving the ethynyl group could introduce one or more stereocenters.

In these cases, chiroptical spectroscopy becomes an indispensable tool for stereochemical investigation. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, could be used to:

Determine the absolute configuration of the newly formed stereocenters by comparing the experimental CD spectrum to theoretical calculations or spectra of known compounds.

Study the conformational preferences of the chiral derivative in solution.

Monitor stereoselective reactions.

The study of radical intermediates in the photochemistry of benzoic acid derivatives using techniques like electron spin resonance (ESR) can also provide insights into stereochemical effects at a radical level. researchgate.net Therefore, while not applicable to the parent compound, chiroptical spectroscopy is a critical component of the analytical toolkit for exploring the chemistry of its chiral derivatives.

Theoretical and Computational Chemistry Studies on 4 Ethynyl 3 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. nih.gov For 4-ethynyl-3-methoxybenzoic acid, DFT calculations can elucidate the interplay between the electron-withdrawing ethynyl (B1212043) group and the electron-donating methoxy (B1213986) group, as well as the carboxylic acid functionality. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key parameter for assessing the kinetic stability and reactivity of a molecule. acs.org A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. acs.org

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the methoxy group, which are electron-rich moieties. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing ethynyl and carboxylic acid groups. The HOMO-LUMO gap can be calculated using DFT methods. acs.org Studies on similar substituted benzoic acids have shown that the nature and position of substituents significantly influence the FMO energies and the energy gap. nih.gov For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. quora.com

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Substituted Benzoic Acids (Illustrative Data)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-7.21-1.545.67
3-Methoxybenzoic Acid-6.98-1.455.53
4-Ethynylbenzoic Acid (Hypothetical)-7.35-2.015.34
This compound (Expected Trend)-7.15-1.955.20

Note: The data in this table are illustrative and based on general trends observed in substituted benzoic acids. Actual calculated values for this compound would require specific DFT computations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. nih.gov Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). uwosh.edu

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, making them sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature. The ethynyl group, being electron-withdrawing, would also influence the charge distribution on the aromatic ring. Studies on other substituted benzoic acids have successfully used MEP analysis to rationalize their reactivity and intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgacs.orgaip.orgaip.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a molecule in various environments, such as in solution or in a crystal lattice. acs.orgnih.gov

For this compound, MD simulations can be employed to explore the rotational freedom around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O bond of the methoxy group. This allows for the identification of the most stable conformers and the energy barriers between them. Furthermore, MD simulations can model the formation of hydrogen-bonded dimers, a common feature of carboxylic acids, and other intermolecular interactions like π-π stacking involving the aromatic ring and the ethynyl group. acs.orgacs.org Such simulations on other aromatic carboxylic acids have provided valuable insights into their adsorption on surfaces and their aggregation behavior. acs.orgacs.org

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful methods for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products. nih.gov These studies are crucial for understanding reaction mechanisms and for designing new synthetic routes. chemrxiv.org Techniques like DFT can be used to map out the potential energy surface of a reaction, identifying intermediates and calculating activation energies. uhmreactiondynamics.org

For this compound, computational methods can predict the outcomes of various reactions. For instance, the ethynyl group is a versatile functional group that can undergo reactions such as cycloadditions, coupling reactions, and hydration. Theoretical calculations can help determine the regioselectivity and stereoselectivity of these reactions. researchgate.net Similarly, reactions involving the carboxylic acid group, such as esterification or amidation, can be modeled to understand the reaction mechanism and to optimize reaction conditions. beilstein-journals.org Modern approaches even leverage machine learning and neural networks to predict retrosynthetic pathways for complex organic molecules. nih.govchemrxiv.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Design Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.govdergipark.org.trthieme-connect.comyoutube.com These models are widely used in drug design and materials science to predict the properties of new, unsynthesized molecules and to guide the design of compounds with desired characteristics. youtube.com

In the context of designing new materials or therapeutic agents based on the this compound scaffold, QSAR and QSPR studies could be invaluable. By synthesizing a library of derivatives with variations at different positions of the molecule and measuring a specific property (e.g., inhibitory activity against a biological target or a material property like conductivity), a predictive model can be built. nih.govnih.gov The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to establish a mathematical relationship with the observed activity or property. For example, QSAR studies on other benzoic acid derivatives have identified key structural features that govern their biological activity. nih.govdergipark.org.tr

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor ClassExamplesInformation Encoded
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesElectron distribution, Reactivity
StericMolecular weight, Molar refractivity, van der Waals volumeSize and shape of the molecule
HydrophobicLogP (octanol-water partition coefficient)Solubility and membrane permeability
TopologicalMolecular connectivity indices, Shape indicesAtomic connectivity and branching

Development of Computational Models for Predicting Material Performance

Computational modeling plays a pivotal role in the design and discovery of new organic materials with tailored properties. frontiersin.orgumn.eduresearchgate.netresearchgate.netunesp.br By simulating the behavior of molecules at the quantum and classical levels, it is possible to predict the performance of materials before they are synthesized, thus saving time and resources. frontiersin.orgumn.edu

Given the presence of the conjugated ethynyl group, this compound could be a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). frontiersin.orgresearchgate.net Computational models can be developed to predict key performance-related properties of materials derived from this compound. For instance, DFT calculations can predict the HOMO-LUMO gap, which is related to the electronic band gap of the material. acs.org MD simulations can be used to model the morphology and packing of molecules in the solid state, which strongly influences charge transport. Furthermore, more advanced computational models can simulate charge mobility and exciton (B1674681) dynamics, providing direct predictions of device performance. frontiersin.org The development of such models often involves a multi-scale approach, combining quantum mechanical calculations with larger-scale simulations to bridge the gap between molecular properties and macroscopic material performance. researchgate.netresearchgate.net

Advanced Research Methodologies and Techniques

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous flow processing, represents a paradigm shift in chemical synthesis. In this approach, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This methodology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and simplified scale-up.

While specific studies on the flow synthesis of 4-Ethynyl-3-methoxybenzoic acid are not extensively documented, the principles of flow chemistry are highly applicable to its production. For instance, multi-step syntheses, such as those involved in creating complex benzoic acid derivatives, can be streamlined into a single, continuous operation. A notable application of flow chemistry is in photochemical reactions, like the Wolff rearrangement, which has been successfully scaled up for the synthesis of complex natural products. nih.gov This demonstrates the potential for flow chemistry to intensify the processes involved in synthesizing precursors to this compound, potentially leading to higher yields and purity.

Table 1: Comparison of Batch vs. Flow Chemistry for Organic Synthesis

Feature Batch Chemistry Flow Chemistry
Process Type Discontinuous Continuous
Scalability Complex, non-linear Simpler, linear
Heat Transfer Limited surface-to-volume ratio High surface-to-volume ratio
Mass Transfer Often diffusion-limited Enhanced mixing and diffusion
Safety Large volumes of hazardous materials Small reaction volumes at any given time

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

Mechanochemical Synthesis for Solvent-Free Reactions

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This technique is gaining traction as a green chemistry alternative because it often proceeds in the absence of bulk solvents, reducing waste and simplifying product work-up.

The application of mechanochemistry to the synthesis of benzoic acid derivatives is an area of active research. While specific protocols for this compound are not yet established, the general principles suggest its feasibility. For example, solid-state reactions, facilitated by ball milling, could potentially be employed for the key coupling or functionalization steps in its synthesis. This approach would be particularly beneficial in avoiding solvents that can be problematic for sensitive functional groups like the ethynyl (B1212043) group.

Electroorganic Synthesis for Novel Transformation Pathways

Electroorganic synthesis uses electricity as a "reagent" to drive chemical reactions. rsc.org This method offers a high degree of control over reaction conditions by precisely tuning the electrode potential. youtube.com It is considered a sustainable technique as it can reduce the reliance on conventional oxidizing and reducing agents, which often generate stoichiometric amounts of waste. rsc.org

The electrochemical oxidation of benzoic acid and its derivatives has been investigated, showing that various hydroxylated species can be formed. tue.nl This suggests that electrochemistry could offer novel pathways for the functionalization of the aromatic ring of this compound. For instance, selective oxidation or reduction of the molecule could be achieved under controlled electrochemical conditions, potentially leading to new derivatives that are inaccessible through traditional chemical routes. The process involves the transfer of electrons at an electrode surface to generate reactive intermediates, opening up unique reaction mechanisms. youtube.com

Table 2: Potential Electroorganic Transformations for Benzoic Acid Derivatives

Transformation Reagents/Conditions Potential Product Type
Oxidative Hydroxylation H₂O, supporting electrolyte, anode Hydroxybenzoic acids
Carboxyl Group Reduction Protic solvent, cathode Benzyl (B1604629) alcohols
Ring Hydrogenation Protic solvent, cathode Cyclohexanecarboxylic acids

| Kolbe Electrolysis | Carboxylate salt, anode | Biphenyl derivatives |

Microfluidic Systems for Reaction Optimization and High-Throughput Screening

Microfluidic systems, or "lab-on-a-chip" technology, involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. These systems offer unparalleled control over reaction conditions and are ideal for high-throughput screening and reaction optimization due to the minimal amount of reagents required.

For a molecule like this compound, microfluidic systems could be employed to rapidly screen a wide range of catalysts, solvents, and temperature conditions for key synthetic steps, such as Sonogashira coupling. Furthermore, high-throughput screening of various benzoic acid derivatives has been successfully used to identify compounds with specific biological activities. mdpi.comnih.govnih.gov This highlights the potential of microfluidics not only for optimizing the synthesis of this compound but also for screening its derivatives for potential applications in various fields.

Surface Science Techniques for Assembly Characterization (e.g., AFM, STM)

Surface science techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful tools for characterizing the structure and properties of molecules at the nanoscale. mpg.de These techniques are particularly useful for studying the self-assembly of organic molecules on solid surfaces. beilstein-journals.org

Table 3: Information Obtainable from AFM and STM for Molecular Assemblies

Technique Principle Information Gained
Atomic Force Microscopy (AFM) Measures forces between a sharp tip and the surface. Surface topography, adhesion, mechanical properties.

| Scanning Tunneling Microscopy (STM) | Measures the tunneling current between a conducting tip and the surface. | Atomic/molecular resolution imaging of conducting surfaces, electronic density of states. beilstein-journals.org |

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

Currently, there is a notable absence of specific academic literature focused exclusively on 4-Ethynyl-3-methoxybenzoic acid. Its significance is therefore prospective, derived from the well-established chemistry of its structural relatives. Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. preprints.organnexechem.com The methoxy (B1213986) group is a common substituent that can modulate the electronic properties and reactivity of the benzene (B151609) ring. sarchemlabs.comfishersci.com The ethynyl (B1212043) group is a highly versatile functional handle for a variety of chemical transformations, including "click" chemistry and cross-coupling reactions. organic-chemistry.orgnih.gov The primary academic contribution of this compound is therefore as a promising, yet largely unexplored, building block for organic synthesis.

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge surrounding this compound is the lack of established and optimized synthetic protocols for its preparation. While methods for the synthesis of ethynylated benzoic acid derivatives exist, such as Sonogashira coupling reactions, their application to this specific substitution pattern needs to be explored and refined. nih.govacs.org

Key unexplored research avenues include:

Systematic Synthetic Exploration: A thorough investigation into efficient and scalable synthetic routes to this compound is paramount. This would involve exploring various catalytic systems and reaction conditions to achieve high yields and purity. organic-chemistry.org

Reactivity Profiling: A detailed study of the compound's reactivity is needed. This includes understanding the interplay between the carboxylic acid, methoxy, and ethynyl groups in various chemical transformations. For instance, the electronic effects of the methoxy and carboxylic acid groups on the reactivity of the ethynyl moiety in coupling reactions should be quantified. mdpi.com

Physicochemical Characterization: Comprehensive characterization of its physical and chemical properties, including its acidity, solubility, and spectroscopic data, is essential for its future application.

Potential for Further Functional Diversification and Synthetic Innovation

The trifunctional nature of this compound offers immense potential for synthetic innovation and the creation of diverse molecular architectures.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, and acid halides, providing access to a large family of derivatives with tailored properties. nih.govresearchgate.net

Modification of the Ethynyl Group: The terminal alkyne is a gateway to a vast array of chemical transformations. It can participate in:

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Sonogashira and other Cross-Coupling Reactions: To form carbon-carbon bonds with various aryl and vinyl halides. organic-chemistry.orgmdpi.com

Polymerization: Acting as a monomer for the synthesis of novel polymers. nih.govmdpi.com

Demethylation of the Methoxy Group: The methoxy group could potentially be converted to a hydroxyl group, opening up another avenue for functionalization.

These diversification strategies could lead to the synthesis of complex molecules for applications in drug discovery and materials science.

Emerging Applications in Nanoscience and Advanced Materials

The unique structural features of this compound make it a compelling candidate for applications in nanoscience and the development of advanced materials.

Functionalized Nanomaterials: The carboxylic acid group can serve as an anchor to bind to the surface of metal oxide nanoparticles, while the ethynyl group provides a site for further functionalization of the nanoparticle surface. This could be utilized in the development of targeted drug delivery systems or novel catalytic platforms. nih.govresearchgate.net

Polymer Synthesis: As a monomer, it can be used to synthesize polymers with interesting properties. The rigid ethynyl linkage can impart desirable thermal and mechanical properties to the resulting polymers, while the methoxy and carboxylic acid groups can influence their solubility and functionality. acs.orgresearchgate.netresearchgate.net Such polymers could find applications as liquid crystals or in organic electronics.

Self-Assembled Monolayers: The molecule could be used to form self-assembled monolayers on various substrates, with the potential to tailor surface properties for applications in sensors or electronic devices.

Outlook on the Broader Impact of Research on this compound

The broader impact of research into this compound lies in its potential to become a readily available and versatile building block for chemists. Its successful development and characterization would provide a new tool for the construction of complex and functional molecules. In the long term, this could contribute to advancements in a range of fields:

Medicinal Chemistry: By providing a novel scaffold for the synthesis of new therapeutic agents. preprints.orgnih.gov

Materials Science: By enabling the creation of new polymers and functional materials with tailored properties for a variety of applications. acs.orgaip.org

Nanoscience: By facilitating the development of next-generation functionalized nanomaterials. nih.gov

In essence, while this compound is currently a molecule of theoretical interest, its strategic combination of functional groups positions it as a compound with significant untapped potential. Future research is poised to unlock its utility and establish its place in the landscape of valuable chemical building blocks.

Q & A

Q. What interdisciplinary collaborations are emerging for this compound?

  • Collaborative Frontiers :
  • Materials Science : Integration into metal-organic frameworks (MOFs) for gas storage via carboxylate coordination .
  • Chemical Biology : Photoaffinity labeling using ethynyl-azide click chemistry in proteomics .

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